molecular formula C8H15N B000080 Q ME CAS No. 45651-41-0

Q ME

Cat. No.: B000080
CAS No.: 45651-41-0
M. Wt: 125.21 g/mol
InChI Key: DLHGEIMBTIHQGR-UHFFFAOYSA-N
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Description

Q ME is a bicyclic organic compound with the molecular formula C₈H₁₅N. It is also known as 4-Methyl-1-azabicyclo(2.2.2)octane. This compound is a derivative of quinuclidine, a bicyclic amine, and is characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework. The compound has a molecular weight of 125.2114 g/mol .

Preparation Methods

Q ME can be synthesized through various methods. One efficient synthetic route involves the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3. This reaction is carried out at 425°C for 4 hours, yielding quinuclidine with a yield of up to 84.3% . Industrial production methods may involve similar dehydration reactions, optimized for large-scale production.

Chemical Reactions Analysis

Q ME undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like periodates and reducing agents like hydrogen gas. For example, 1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane periodate can convert oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides, respectively . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Q ME has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive molecules. The compound’s unique structure makes it valuable for studying molecular interactions and mechanisms of action. Additionally, it has applications in the industry, particularly in the production of fine chemicals and catalysts .

Mechanism of Action

The mechanism of action of Q ME involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, it can act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Q ME can be compared with other similar compounds, such as 1,4-Diazabicyclo(2.2.2)octane (DABCO) and 2-Azabicyclo(3.2.1)octane. DABCO is known for its effectiveness as a basic organocatalyst in various organic transformations, including C-H functionalization and the synthesis of heterocyclic compounds . 2-Azabicyclo(3.2.1)octane, on the other hand, is a nitrogen-containing heterocycle with significant potential in drug discovery . The uniqueness of this compound lies in its specific bicyclic structure and its applications in both chemistry and biology.

Properties

IUPAC Name

4-methyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8-2-5-9(6-3-8)7-4-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGEIMBTIHQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196577
Record name 1-Azabicyclo(2.2.2)octane, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45651-41-0
Record name 1-Azabicyclo(2.2.2)octane, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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